Dibutyl[3-(trimethylstannyl)propyl]phosphane
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Overview
Description
Dibutyl[3-(trimethylstannyl)propyl]phosphane is an organophosphorus compound that features a phosphane group bonded to a dibutyl and a trimethylstannylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl[3-(trimethylstannyl)propyl]phosphane typically involves the reaction of dibutylphosphine with 3-(trimethylstannyl)propyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphane. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibutyl[3-(trimethylstannyl)propyl]phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various substituted phosphane derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl[3-(trimethylstannyl)propyl]phosphane has several applications in scientific research:
Mechanism of Action
The mechanism by which dibutyl[3-(trimethylstannyl)propyl]phosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include transition metals like palladium, platinum, and rhodium, and the pathways involve the formation and stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: An organophosphorus compound with similar coordination properties but different steric and electronic effects.
Dibutylphosphite: Another phosphane derivative with different reactivity and applications.
Diisobutyl phthalate: A phthalate ester with different functional groups and uses.
Uniqueness
Dibutyl[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of both dibutyl and trimethylstannyl groups, which impart distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and a valuable compound in various synthetic applications .
Properties
CAS No. |
90127-35-8 |
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Molecular Formula |
C14H33PSn |
Molecular Weight |
351.10 g/mol |
IUPAC Name |
dibutyl(3-trimethylstannylpropyl)phosphane |
InChI |
InChI=1S/C11H24P.3CH3.Sn/c1-4-7-10-12(9-6-3)11-8-5-2;;;;/h3-11H2,1-2H3;3*1H3; |
InChI Key |
BXEXIZBPYCYBMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)CCC[Sn](C)(C)C |
Origin of Product |
United States |
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